4,6-Dimethylundecane
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Overview
Description
4,6-Dimethylundecane is a hydrocarbon compound with the chemical formula C13H28. It is commonly used in scientific research as a reference compound for gas chromatography analysis due to its unique physical and chemical properties.
Scientific Research Applications
Marine Sponge Compounds
- Compounds isolated from the Formosan marine sponge Negombata corticata were studied, including a substance related to 4,6-Dimethylundecane. These compounds showed cytotoxicity against various human carcinoma cell lines, highlighting their potential in cancer research (Chao et al., 2010).
Synthesis of Important Intermediates
- 4,6-Dimethyl-2-methanesulfonylpyrimidine, closely related to 4,6-Dimethylundecane, is crucial for synthesizing biologically active compounds, showing the importance of these structures in medicinal chemistry (X. Le, 2014).
V-Shaped Pyrimidine Oligomers
- Research on V-shaped 4,6-bis(arylvinyl)pyrimidines, derived from 4,6-dimethylpyrimidine, was conducted to explore their potential in colorimetric and luminescence pH sensors. This shows the applicability of 4,6-Dimethylundecane derivatives in sensor technology (Achelle et al., 2009).
Confinement in Crystalline Matrix
- A study involving the confinement of a molecule related to 4,6-Dimethylundecane in a crystalline matrix illustrates the potential for understanding unstable hydrocarbons' structure and bonding motif, which is significant in material science (Legrand et al., 2010).
Adsorption in Diesel Fuel Desulfurization
- The adsorption of 4,6-dimethyldibenzothiophene, a compound structurally similar to 4,6-Dimethylundecane, on nanoporous activated carbons was studied for diesel fuel desulfurization, indicating the role of such compounds in environmental and chemical engineering (Triantafyllidis & Deliyanni, 2014).
Semiconducting Polymers
- Novel semiconducting polymers synthesized from 4,6-dimethylpyrimidines demonstrate the compound's utility in developing advanced materials for electronics (Gunathilake et al., 2013).
Green Synthesis in Agriculture
- A study focused on a green synthesis approach for 4,6-dimethoxy-2-methylsulfonylpyrimidine, an important intermediate in producing plant growth regulators and pesticides, underscores the importance of 4,6-Dimethylundecane derivatives in agricultural chemistry (Guan et al., 2020).
Spectroscopic and Molecular Structure Investigation
- The investigation of sulfamethazine Schiff-base, containing a 4,6-dimethylpyrimidin structure, through spectroscopy and quantum chemical calculations, reveals its significance in structural chemistry and drug design (Mansour & Ghani, 2013).
properties
CAS RN |
17312-82-2 |
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Product Name |
4,6-Dimethylundecane |
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
4,6-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-10-13(4)11-12(3)9-6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
YXHLCYIRSXOVHP-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)CC(C)CCC |
Canonical SMILES |
CCCCCC(C)CC(C)CCC |
synonyms |
4,6-Dimethylundecane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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